Scientific Field: Crystallography, Mineralogy, and Mineral Deposits
Application Summary: This study examined the influence of different thermal treatments on the crystallization and transformation of trioleoyl glycerol (OOO) and 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL).
Methods of Application: Two triacylglycerol (TAG) samples were cooled at 0.5 to 15oC·min -1 and heated at 2 and 15oC·min -1.
Results: Multiple polymorphic forms were identified in OOO (a, b’2, b’1, b2, and b1) and OOL (a, b’2, and b’1).
Scientific Field: Industrial Chemistry
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a major component of natural and industrial fats and oils.
Methods of Application: It is used in the food, pharmaceutical, and cosmetic industries as lipophilic materials.
Scientific Field: Pharmacology
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is used as a reagent in the tests and assays for U.S.
Methods of Application: The specific methods of application can vary depending on the particular test or assay being conducted.
Results: The results or outcomes obtained would depend on the specific test or assay being conducted.
Scientific Field: Food Science
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (3% w/v) reduces scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage.
Methods of Application: The compound is applied to the apples immediately after harvest.
Scientific Field: Pharmaceutical Sciences
Application Summary: Monolinolein (1-Linoleoyl-rac-glycerol) is used in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery.
Methods of Application: The compound is incorporated into lyotropic liquid crystals, which are designed to respond to changes in pH.
Scientific Field: Cosmetic Science
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is found in a variety of seed and vegetable oils, including pumpkin seed, olive, and sesame oils.
Methods of Application: It is incorporated into various cosmetic formulations such as creams, lotions, and serums.
Scientific Field: Zoology
Application Summary: It has been found in ostrich and emu oils, as well as in the fat body of male B.
Methods of Application: The compound is identified through the analysis of the fat content of these animals.
Results: The presence of this compound in these animals could have implications for their physiology and diet.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOL) is a type of fat molecule called a triacylglycerol. It consists of a glycerol backbone linked to three fatty acids: two oleic acid molecules at positions 1 and 2 (sn-1 and sn-2) and a linoleic acid molecule at position 3 (sn-3) []. DOL is a specific type of triglyceride where the stereochemistry at the sn-1, sn-2, and sn-3 positions is not defined (rac-), meaning it's a mixture of isomers [].
DOL can be found in various natural sources, including plant oils and animal fats. For example, research has identified DOL in ostrich and emu oils, and bovine milk fat.
The scientific significance of DOL lies in its potential role in various biological processes. Its specific fatty acid composition may contribute to its properties, but more research is needed to understand its unique functions compared to other triglycerides.
DOL's structure features a central glycerol molecule (propane-1,2,3-triol) with three hydroxyl groups. Each hydroxyl group is esterified with a fatty acid: two oleic acid chains (18:1) and one linoleic acid chain (18:2) [].
The key features of the structure include:
Several chemical reactions are relevant to DOL:
DOL is expected to be a liquid at room temperature due to the presence of unsaturated fatty acids in its structure []. However, specific data on melting point, boiling point, and solubility are not readily available in scientific literature.